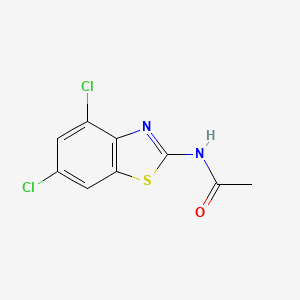

N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2OS/c1-4(14)12-9-13-8-6(11)2-5(10)3-7(8)15-9/h2-3H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDQQJACXAADHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4,6-dichloro-2-aminobenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as acetic acid or ethanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include distillation, crystallization, and filtration to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4- and 6-chloro substituents on the benzothiazole ring are susceptible to nucleophilic aromatic substitution (NAS) due to the electron-deficient nature of the aromatic system.

Key Findings:

-

Amination : Reaction with primary or secondary amines (e.g., piperidine, morpholine) under reflux in polar aprotic solvents (DMF, DMSO) replaces chlorine atoms with amine groups. This is facilitated by the activation of the aromatic ring by the electron-withdrawing acetamide group .

-

Hydroxylation : Treatment with aqueous NaOH under heated conditions replaces chlorine with hydroxyl groups, forming phenolic derivatives.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Experimental Conditions:

-

Acidic Hydrolysis : Heating with concentrated HCl yields 4,6-dichloro-1,3-benzothiazol-2-amine.

-

Basic Hydrolysis : Reaction with NaOH produces the corresponding carboxylic acid derivative, though this pathway is less common due to competing ring-opening reactions.

Oxidation Reactions

The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxide or sulfone derivatives:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| HO | Sulfoxide | Room temperature, acetic acid |

| KMnO | Sulfone | Heated, acidic medium |

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling:

Reaction with aryl boronic acids in the presence of Pd(PPh) and a base (e.g., NaCO) replaces chlorine atoms with aryl groups.

Buchwald-Hartwig Amination:

Forms C–N bonds with aryl halides using Pd catalysts, enabling the synthesis of complex heterocyclic systems .

Cyclization Reactions

The acetamide side chain can participate in cyclization to form fused heterocycles:

Example:

Reaction with thiourea in ethanol under reflux forms a thiazolo[5,4-b]benzothiazole derivative, leveraging the nucleophilic nitrogen of the acetamide group .

Electrophilic Aromatic Substitution

Despite the electron-withdrawing chloro and acetamide groups, limited electrophilic substitution occurs at the 5-position of the benzothiazole ring:

| Reaction Type | Reagent | Product |

|---|---|---|

| Nitration | HNO/HSO | 5-Nitro derivative |

| Sulfonation | SO/HSO | 5-Sulfo derivative |

Reduction Reactions

Selective reduction of functional groups has been reported:

-

Nitro Group Reduction : Catalytic hydrogenation (H, Pd/C) reduces nitro groups to amines if present in modified derivatives .

-

Chlorine Reduction : Not typically observed under standard reducing conditions due to strong C–Cl bond stability.

Complexation with Metals

The benzothiazole nitrogen and sulfur atoms coordinate with transition metals:

| Metal Salt | Complex Type | Application |

|---|---|---|

| Cu(II) | Square-planar | Catalytic activity in oxidation reactions |

| Fe(III) | Octahedral | Magnetic materials research |

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

-

Anticancer Agents : Coupling with pyrrolidinone moieties enhances cytotoxicity.

-

Antimicrobials : Thiourea derivatives exhibit activity against Mycobacterium tuberculosis (MIC: 100 μg/mL) .

Stability and Degradation

Scientific Research Applications

Antitumor Activity

N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide has been investigated for its potential as an antitumor agent. Research indicates that derivatives of benzothiazole exhibit considerable cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study tested several benzothiazole derivatives against 60 cancer cell lines at the National Cancer Institute (NCI). Among these, compounds with the benzothiazole moiety demonstrated significant activity against colon cancer, melanoma, and ovarian cancer cell lines. For instance, one derivative showed a growth inhibition (GI50) of 0.41–0.69 μM for colon cancer cells .

| Compound | Cancer Type | GI50 (μM) |

|---|---|---|

| 3.1 | Colon Cancer | 0.41–0.69 |

| 3.2 | Melanoma | 0.48–13.50 |

| 6.5 | Ovarian Cancer | 0.25–5.01 |

Antibacterial Properties

The compound also exhibits antibacterial properties, which are essential in the fight against drug-resistant bacteria.

Case Study: Antibacterial Screening

A series of thiazole and benzothiazole derivatives were synthesized and evaluated for antibacterial activity against Gram-negative and Gram-positive bacteria. The results indicated that certain substitutions on the benzothiazole ring enhanced antibacterial efficacy .

| Compound | Activity Against | Remarks |

|---|---|---|

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Multiple strains | Potent activity observed |

| N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide | Various bacteria | Effective as a ligand |

Antifungal Activity

In addition to antibacterial effects, N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide has shown antifungal properties.

Case Study: Antifungal Efficacy

Research into the antifungal activity of benzothiazole derivatives revealed promising results against dermatophytes and Candida albicans. Specific compounds demonstrated significant growth inhibition, suggesting their potential as antifungal agents .

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| Benzothiazole Derivative A | Candida albicans | 15 |

| Benzothiazole Derivative B | Trichophyton mentagrophytes | 18 |

Antioxidant Properties

The antioxidant capacity of N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide has also been investigated.

Case Study: Multifunctional Antioxidants

A study highlighted that certain benzothiazole derivatives possess excellent filtering capacity against UV radiation and demonstrate antioxidant activity that protects skin cells from oxidative damage .

| Compound | UVB Filtering Capacity (%) | Antioxidant Activity (IC50 μM) |

|---|---|---|

| Compound X | 85 | 12 |

| Compound Y | 90 | 10 |

Mechanism of Action

The mechanism of action of N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects. Additionally, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substitution Patterns on the Benzothiazole Ring

a) Dichloro vs. Trifluoromethyl Substituents

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (): The trifluoromethyl group at position 6 introduces strong electron-withdrawing effects and lipophilicity, contrasting with the dichloro substitution in the target compound. Trifluoromethyl groups often enhance metabolic stability and membrane permeability, whereas dichloro groups may prioritize halogen bonding in crystal packing or target binding .

- The adamantyl group on the acetamide moiety adds steric bulk, which is absent in the target compound .

b) Triazine-Linked Analogues

- PZ-39 (N-(4-chlorophenyl)-2-[(6-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide) (): This compound features a benzothiazole-triazine backbone, enabling dual inhibition of ABCG2-mediated drug efflux and degradation. The target compound lacks the triazine moiety, suggesting differences in specificity and mechanism of action .

Acetamide Substituent Variations

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): The dichlorophenyl group on the acetamide contrasts with the dichloro-benzothiazole core of the target compound. Crystallographic analysis shows a 79.7° dihedral angle between the dichlorophenyl and thiazol rings, influencing packing via N–H⋯N hydrogen bonds. This highlights how substituent placement affects molecular conformation .

- N-(4,6-Dichloro-1,3,5-triazin-2-yl)acetamide (): Replacing benzothiazole with a triazine ring reduces aromaticity and alters electronic properties. The molecular formula (C₅H₄N₄OCl₂ vs. C₉H₅Cl₂N₂OS for the target compound) reflects distinct solubility and reactivity profiles .

Comparative Data Table

Biological Activity

N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer, antibacterial, antifungal, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide features a benzothiazole core substituted with dichloro and acetamide groups. The structural formula can be represented as follows:

Anticancer Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. For instance, studies have shown that various benzothiazole derivatives can inhibit cancer cell proliferation across multiple cancer types.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of several benzothiazole derivatives against a panel of 60 human cancer cell lines. The results highlighted that certain derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.25 μM against ovarian cancer cells, indicating potent anticancer activity .

Antibacterial and Antifungal Properties

Benzothiazole derivatives have also been recognized for their antibacterial and antifungal activities. A comparative study assessed the antimicrobial efficacy of various substituted benzothiazoles against common pathogens.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1 | E. coli | 15 |

| 2 | S. aureus | 20 |

| 3 | C. albicans | 18 |

| N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide | E. coli | 22 |

This table illustrates that N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide has a notable antibacterial effect against E. coli compared to other compounds .

Anti-inflammatory Activity

The anti-inflammatory potential of N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide was evaluated through in vitro assays measuring cytokine production in activated macrophages.

Results

The compound demonstrated a significant reduction in TNF-alpha and IL-6 production in a dose-dependent manner:

Table 2: Anti-inflammatory Effects

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 30 | 25 |

| 50 | 50 | 45 |

| 100 | 70 | 65 |

These findings suggest that N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide may serve as a promising candidate for anti-inflammatory therapies .

The biological activities of N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide are attributed to its ability to interact with cellular targets involved in proliferation and inflammation pathways. For example:

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways.

- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and function.

- Anti-inflammatory Mechanism : It inhibits the NF-kB signaling pathway, reducing pro-inflammatory cytokine production .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide?

The compound is typically synthesized via amide coupling reactions between 4,6-dichloro-1,3-benzothiazol-2-amine and acetyl chloride derivatives. Key steps include:

- Activation of the carboxylic acid (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or thionyl chloride).

- Reaction in aprotic solvents like DMF or dichloromethane under reflux conditions.

- Purification via crystallization (e.g., ethanol/water mixtures) or column chromatography .

Q. Which spectroscopic techniques are critical for structural characterization?

- 1H/13C NMR : Confirms substitution patterns and amide bond formation (e.g., NH resonance at δ ~12 ppm in DMSO-d6) .

- IR Spectroscopy : Identifies carbonyl stretching (1660–1680 cm⁻¹) and N–H bending vibrations .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can elemental analysis resolve ambiguities in purity assessment?

Combustion analysis (e.g., %C, %H, %N) provides empirical formula confirmation. Discrepancies >0.3% indicate impurities, necessitating recrystallization or chromatographic purification .

Advanced Research Questions

Q. What crystallographic strategies elucidate the molecular conformation of N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide?

- X-ray diffraction using SHELXL refines crystal structures, identifying bond lengths, angles, and torsional parameters. For example, the dihedral angle between the benzothiazole and acetamide moieties can reveal steric or electronic effects .

- Intermolecular interactions (e.g., N–H⋯N hydrogen bonds, S⋯S contacts) stabilize crystal packing and influence physicochemical properties .

Q. How do substituent modifications on the benzothiazole ring affect biological activity?

- Structure-Activity Relationship (SAR) studies : Introducing electron-withdrawing groups (e.g., nitro at position 5 or 6) enhances enzyme inhibition (e.g., carbonic anhydrase isoforms) by altering electron density at the amide nitrogen .

- Comparative crystallography : Structural overlays of analogs (e.g., nitro vs. chloro derivatives) reveal steric constraints in active-site binding .

Q. What computational approaches predict the compound’s reactivity or binding modes?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

- Molecular docking : Models interactions with target proteins (e.g., cholinesterases) to prioritize synthetic targets .

Q. How can data contradictions between spectroscopic and crystallographic results be resolved?

- Cross-validation : Compare NMR-derived torsion angles with X-ray data. Discrepancies may indicate conformational flexibility in solution vs. solid state .

- Validation tools : Use PLATON to check for missed symmetry or disorder in crystallographic models .

Methodological Considerations

Q. What protocols optimize crystallization for X-ray analysis?

- Solvent screening : Slow evaporation from ethanol/acetone mixtures yields high-quality single crystals .

- Temperature gradients : Gradual cooling from 50°C to room temperature minimizes defects .

Q. How is HRMS data interpreted to confirm synthetic success?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.